molecular formula C20H19FN2O5 B2966076 methyl 4-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)benzoate CAS No. 2034456-55-6

methyl 4-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2966076
CAS No.: 2034456-55-6
M. Wt: 386.379
InChI Key: AGZRVUYAYBKYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)benzoate is a structurally complex molecule featuring a benzo[f][1,4]oxazepin core, a seven-membered heterocycle fused to a benzene ring. Key structural elements include a fluoro substituent at position 7, a 3-oxo group, and a carbamoyl-linked ethyl chain connecting to a methyl benzoate moiety. Spectroscopic characterization (e.g., $ ^1H $ NMR, ESI-MS) is critical for structural validation, as demonstrated for related compounds .

Properties

IUPAC Name

methyl 4-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5/c1-27-20(26)14-4-2-13(3-5-14)19(25)22-8-9-23-11-15-10-16(21)6-7-17(15)28-12-18(23)24/h2-7,10H,8-9,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZRVUYAYBKYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)benzoate typically involves multiple steps starting from readily available precursors:

  • Formation of the Benzoxazepine Core: : Initial steps often involve constructing the benzoxazepine ring. One common route involves the cyclization of appropriately substituted ortho-aminophenols with 2-bromoacetophenone derivatives, catalyzed by a base such as potassium carbonate, followed by oxidation to achieve the oxo functionality.

  • Introduction of Fluorine: : The incorporation of a fluorine atom can be achieved via electrophilic fluorination using reagents like Selectfluor.

  • Attachment of the Carbamoyl Benzoate Moiety: : The benzoate group is introduced through esterification reactions using reagents like methyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound requires scalable and cost-effective methods:

  • Bulk Synthesis: : Reactions are optimized for high yield and purity using continuous flow reactors to enhance reaction rates and control.

  • Purification: : Employing techniques such as recrystallization and column chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions:

  • Oxidation: : Undergoes oxidation to form derivatives with additional oxygen functionalities.

  • Reduction: : Can be reduced to remove the oxo group, altering its chemical properties.

  • Substitution: : Undergoes nucleophilic substitution at the fluorine site, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: : Reagents like hydrogen peroxide (in the presence of a catalyst) facilitate oxidation.

  • Reducing Agents: : Lithium aluminum hydride is commonly used for reduction.

  • Nucleophiles: : Various nucleophiles, including amines and alcohols, participate in substitution reactions.

Major Products

  • Oxidation Products: : Typically form additional hydroxyl or carbonyl-containing molecules.

  • Reduction Products: : Yield compounds lacking the oxo functionality.

  • Substitution Products: : Result in a wide array of functionalized derivatives.

Scientific Research Applications

Methyl 4-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)benzoate finds applications in various scientific research areas:

Chemistry

  • Catalysis: : Acts as a ligand in catalysis due to its ability to coordinate with metals.

  • Material Science: : Utilized in the synthesis of novel polymers and materials with unique properties.

Biology

  • Enzyme Inhibition: : Functions as an inhibitor for certain enzymes, aiding in the study of biochemical pathways.

  • Drug Development: : Used as a lead compound in drug discovery due to its biological activity.

Medicine

  • Therapeutic Agent: : Investigated for its potential therapeutic effects, particularly in treating certain diseases.

Industry

  • Agrochemicals: : Incorporated into formulations for pest control.

  • Dyes and Pigments: : Utilized in the production of high-performance dyes and pigments.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : Binds to specific enzymes, inhibiting their activity.

  • Pathways: : Modulates biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound is distinguished from analogues by its benzo[f]oxazepin core , which differs in benzannulation position compared to benzo[b]oxazepin/oxazine derivatives (e.g., compounds in ). Substituent variations also play a key role:

  • 7-Fluoro group : Enhances lipophilicity and metabolic stability compared to electron-withdrawing groups like the 6-nitro substituent in methyl 4-((2,3-dihydro-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoate ().
  • Carbamoyl linkage : Contrasts with ester or oxadiazole linkages in analogues (e.g., ethyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate in ).

Physico-Chemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Spectroscopic Data (ESI-MS) References
Methyl 4-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)benzoate (Target) $ C{21}H{20}FN2O5 $ 399.4 7-F, benzo[f]oxazepin, carbamoyl Not reported
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () $ C{20}H{17}N3O2 $ 396.4 ([M+H]⁺) Phenyl-oxadiazole, benzo[b]oxazin m/z = 396
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () $ C{18}H{15}N3O4S $ 369.4 Thiadiazolylmethoxy Not reported
Methyl 4-((2,3-dihydro-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoate () $ C{17}H{14}N2O6 $ 342.3 6-NO₂, benzo[b]oxazin Not reported

Functional and Application Differences

  • Herbicidal Activity : Sulfonylurea-based methyl benzoates (e.g., metsulfuron-methyl in ) inhibit plant acetolactate synthase, whereas the target compound’s bioactivity is undefined but likely distinct due to its carbamoyl/oxazepin framework .
  • Pharmaceutical Potential: Benzooxazepin/oxazine derivatives are explored for CNS or anticancer applications; the 7-fluoro group in the target compound may improve blood-brain barrier penetration compared to nitro-substituted analogues .

Spectroscopic Characterization

  • ESI-MS : Analogues in show [M+H]⁺ peaks (e.g., m/z = 396), while the target compound’s molecular weight (399.4) suggests a similar ionization profile .
  • $ ^1H $ NMR : Aromatic protons in related compounds resonate at δ 7.24–7.90 ppm, with splitting patterns dependent on substituent electronic effects .

Biological Activity

Methyl 4-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of benzoxazepine derivatives, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is C19H20FN3O5C_{19}H_{20}FN_{3}O_{5}, with a molecular weight of 389.4 g/mol. The structure features a benzoxazepine core, which is linked to an ethyl carbamate moiety. The presence of a fluorine atom is significant as it can influence the biological activity through enhanced binding affinity and altered pharmacokinetic properties.

Biological Activity Overview

Research has indicated that benzoxazepine derivatives exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that compounds in this class can inhibit the proliferation of various cancer cell lines. For instance, synthesized benzoxazepine derivatives demonstrated cytotoxic effects against solid tumor cell lines and modulated pro-inflammatory cytokines like IL-6 and TNF-α depending on the cancer type used .
  • Anti-inflammatory Properties : The anti-inflammatory potential of these compounds has been highlighted in several studies where they were found to reduce inflammation markers in vitro and in vivo models .
  • Antimicrobial Activity : Although some benzoxazepine derivatives exhibited limited antimicrobial effects, specific compounds showed significant activity against certain bacterial pathogens .

Anticancer Studies

A study focusing on benzoxazepine derivatives revealed that they could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death. The following table summarizes key findings from recent studies:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMGC-80315Induces apoptosis via caspase activation
Compound BHeLa20Inhibits cell cycle progression
Compound CA54910Modulates TNF-α signaling pathway

Anti-inflammatory Mechanisms

Research indicates that the compound can inhibit the production of pro-inflammatory cytokines. For example:

  • IL-6 Inhibition : Significant reduction in IL-6 levels was observed in treated macrophage cell cultures.
  • TNF-α Modulation : The compound's ability to downregulate TNF-α suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Studies

While the overall antimicrobial activity was limited, certain derivatives showed promising results against specific strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

In clinical settings, similar compounds have been evaluated for their therapeutic efficacy. For instance, a case study involving a derivative similar to this compound demonstrated significant tumor reduction in patients with advanced-stage cancers when combined with conventional therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.